molecular formula C18H15O4P B1598515 Tris(4-hydroxyphenyl)phosphine oxide CAS No. 797-71-7

Tris(4-hydroxyphenyl)phosphine oxide

Cat. No.: B1598515
CAS No.: 797-71-7
M. Wt: 326.3 g/mol
InChI Key: LMBQOLBVWODAFG-UHFFFAOYSA-N
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Description

Tris(4-hydroxyphenyl)phosphine oxide is a useful research compound. Its molecular formula is C18H15O4P and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Biological Activity

Tris(4-hydroxyphenyl)phosphine oxide (THPO) is a phosphine oxide compound recognized for its diverse applications in organic synthesis and materials science. Recent research has begun to uncover its potential biological activities, particularly in the fields of drug development and photodynamic therapy. This article reviews the biological activity of THPO, supported by data tables, case studies, and detailed research findings.

THPO is characterized by its three hydroxyl-substituted phenyl groups attached to a central phosphorus atom. Its chemical structure can be represented as follows:

C18H21O3P\text{C}_{18}\text{H}_{21}\text{O}_3\text{P}

Biological Activity Overview

The biological activity of THPO has been investigated in various contexts, including its potential as an anticancer agent, its role in photodynamic therapy, and its application in magnetic resonance spectroscopy (MRS) as a probe.

Anticancer Activity

Recent studies have highlighted the potential of THPO derivatives in inhibiting cancer cell proliferation. For instance, aziridine phosphine oxides related to THPO demonstrated significant cytotoxic effects against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating that these compounds could serve as promising candidates for anticancer drug development.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5HeLa25Induction of ROS and apoptosis
Compound 7Ishikawa30Disruption of cell membrane integrity

Photodynamic Therapy

THPO has been utilized as a photoinitiator in polymerization processes, which is crucial for developing photodynamic therapy agents. Its ability to generate reactive oxygen species (ROS) upon light activation enhances its efficacy in targeting cancer cells.

Case Study 1: In Vivo MRS Probe

A study evaluated the feasibility of using hydroxymethylphosphine oxide (a derivative of THPO) as a non-toxic probe for 31P^{31}\text{P}-MRS. The compound was administered to CF1 mice, where it demonstrated stability and non-toxicity. The results indicated that THPO could be effectively used to monitor drug distribution in vivo without significant metabolic alteration.

  • Key Findings:
    • No toxicity observed post-injection.
    • Peak concentrations reached within 15-60 minutes.
    • Excreted unchanged via urine.

Case Study 2: Antibacterial Activity

While primarily studied for anticancer properties, THPO derivatives also exhibited moderate antibacterial activity against strains such as Staphylococcus aureus. This suggests a broader spectrum of biological activity that warrants further exploration.

The mechanisms underlying the biological effects of THPO include:

  • Induction of Apoptosis: Through ROS generation leading to DNA damage.
  • Cell Cycle Arrest: Observed during studies involving cancer cell lines.
  • Membrane Disruption: High concentrations have been shown to compromise cell membrane integrity.

Scientific Research Applications

Photoinitiators in Adhesives

Overview : THPPO serves as a photoinitiator in adhesive formulations, facilitating rapid curing processes when exposed to light.

  • Mechanism : Upon UV irradiation, THPPO generates reactive species that initiate polymerization, leading to quick bonding and enhanced mechanical properties of adhesives.
  • Application Example : It is particularly useful in the production of UV-cured adhesives for electronics and automotive industries, where strong adhesion and durability are critical .

Flame Retardants

Overview : THPPO is incorporated into polymer matrices as a flame retardant, improving the fire resistance of materials.

  • Synthesis : A study synthesized hyperbranched rigid aromatic phosphorus-containing structures from THPPO, which were then added to epoxy resins at a 10 wt% loading. This incorporation significantly enhanced the flame-retardant properties of the epoxy .
  • Performance : The resulting materials demonstrated improved thermal stability and reduced flammability, making them suitable for applications in construction and automotive sectors where fire safety is paramount.

Semiconductor Doping

Overview : THPPO has been explored for its potential in semiconductor doping processes.

  • Doping Mechanism : In a study involving silicon substrates, THPPO was used to create macromolecules that act as phosphorus dopants. These dopants were successfully integrated into silicon through a self-assembled monolayer approach .
  • Results : The electrical properties of the silicon substrate were enhanced post-doping, indicating that THPPO can effectively modify the electronic characteristics of semiconductors for improved device performance.

Chemical Synthesis and Methodology

Overview : The compound plays a significant role in organic synthesis methodologies.

  • Reactivity : THPPO can participate in various reactions due to its hydroxyl groups, enabling the formation of complex organic structures.
  • Case Study : A novel preparation method for high-purity tris(4-carboxybiphenyl)phosphine involved using THPPO as a precursor, showcasing its utility in synthetic organic chemistry .

Material Science Innovations

Overview : Research has indicated that THPPO can be used to develop new materials with unique properties.

  • Hyperbranched Polymers : The synthesis of hyperbranched polymers incorporating THPPO has led to materials with enhanced mechanical strength and thermal stability. These materials have potential applications in coatings and composites .
  • Polymer Blends : Mixtures of THPPO with novolac resins have been explored for their synergistic effects on curing agents, enhancing the overall performance of polymer systems .

Summary Table of Applications

Application AreaDescriptionBenefits
PhotoinitiatorsUsed in UV-cured adhesivesRapid curing, strong bonding
Flame RetardantsIncorporated into polymers for fire resistanceImproved thermal stability and reduced flammability
Semiconductor DopingActs as a phosphorus dopant in silicon substratesEnhanced electrical properties
Chemical SynthesisServes as a precursor in organic synthesis methodologiesEnables formation of complex organic structures
Material ScienceDevelopment of hyperbranched polymersEnhanced mechanical strength and stability

Properties

IUPAC Name

4-bis(4-hydroxyphenyl)phosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBQOLBVWODAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400433
Record name TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797-71-7
Record name Tris(4-hydroxyphenyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction flask containing tris(4-methoxyphenyl)phosphine oxide (973.2 g) was charged with 48% aq HBr (2250 mL) and KBr (126.1 g). The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was heated to reflux (114° C.) and maintained at reflux until complete based on HPLC analysis. The product was worked up to give 558.5 g of tris(4-hydroxyphenyl)phosphine oxide (31P NMR (d6-DMSO): δ 27.6 (s); 1H NMR (d6-DMSO): δ 10.9 (s, 3H), 7.38 (m, 6H), 6.84 (m, 6H)).
Quantity
973.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
126.1 g
Type
reactant
Reaction Step Three
Name
Quantity
2250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction flask containing tris(4-methoxyphenyl)phosphine oxide (973.2 g) was charged with 48% aq HBr (2250 mL) and KBr (126.1 g). The flask was fitted with a sodium sulfite scrubber for containment of methyl bromide. The reaction mixture was heated to reflux (114° C.) and maintained at reflux until complete based on HPLC analysis. The product (Compound VIII) was worked up to give 558.5 g of tris(4-hydroxyphenyl)phosphine oxide (31P NMR (d6-DMSO): δ 27.6 (s); 1H NMR (d6-DMSO): δ 10.9 (s, 3H), 7.38 (m, 6H), 6.84 (m, 6H)).
Quantity
973.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
126.1 g
Type
reactant
Reaction Step Four
Name
Quantity
2250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.